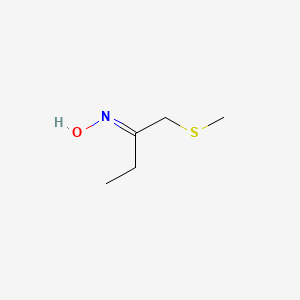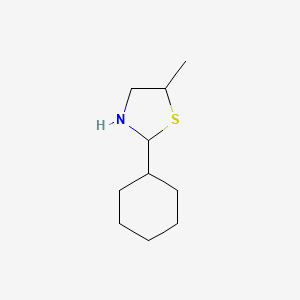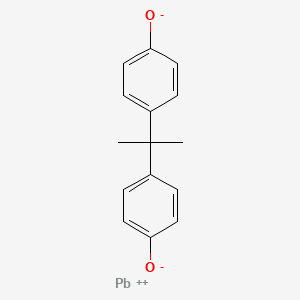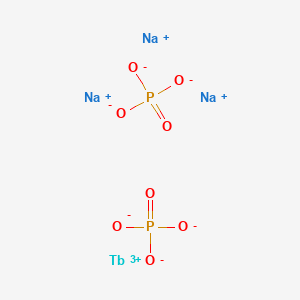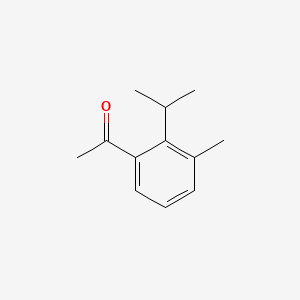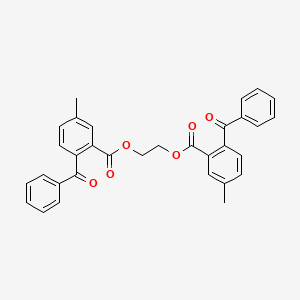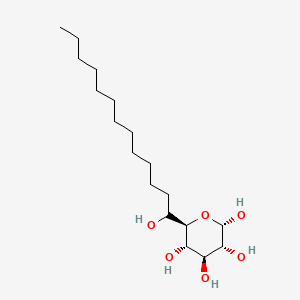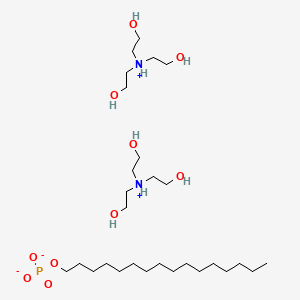
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate: is a chemical compound with the molecular formula C28H65N2O10P and a molecular weight of 620.796861 . It is known for its unique structure, which includes a hexadecyl phosphate group and tris(2-hydroxyethyl)ammonium groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is used as a reagent in various synthetic processes. Its unique structure makes it valuable in the synthesis of complex molecules .
Biology: In biological research, the compound is used in cell culture studies due to its biocompatibility. It can be used to study cell signaling pathways and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry: In the industrial sector, the compound is used in the formulation of various products, including surfactants and emulsifiers. Its unique properties make it suitable for use in a wide range of industrial applications .
Mécanisme D'action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with molecular targets such as cell membranes and proteins. The compound can modulate cell signaling pathways and affect cellular functions. The specific pathways and targets depend on the context of its use, such as in biological or medical applications .
Comparaison Avec Des Composés Similaires
- Tris(2-hydroxyethyl)ammonium phosphate
- Hexadecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Comparison: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its combination of hexadecyl phosphate and tris(2-hydroxyethyl)ammonium groups. This unique structure imparts specific properties that are not found in similar compounds. For example, its biocompatibility and ability to interact with cell membranes make it particularly valuable in biological and medical research .
Propriétés
Numéro CAS |
62763-71-7 |
|---|---|
Formule moléculaire |
C28H65N2O10P |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
hexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2 |
Clé InChI |
HHKXNZMUFVCLJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


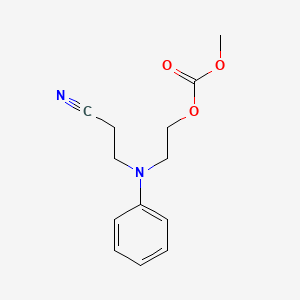
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)



